4-methoxy-N-(pyridin-3-ylmethyl)aniline
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Overview
Description
4-Methoxy-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C13H14N2O. It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-3-ylmethyl group and the benzene ring is substituted with a methoxy group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-methoxy-N-(pyridin-3-ylmethyl)aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions as in the laboratory. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Bulk manufacturing may also involve additional purification steps, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(pyridin-3-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-N-(pyridin-3-ylmethyl)aniline or 4-carboxy-N-(pyridin-3-ylmethyl)aniline .
Scientific Research Applications
4-Methoxy-N-(pyridin-3-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and pyridin-3-ylmethyl groups can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(pyridin-2-ylmethyl)aniline
- 4-Methoxy-N-(pyridin-4-ylmethyl)aniline
- 4-Methoxy-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
4-Methoxy-N-(pyridin-3-ylmethyl)aniline is unique due to the specific positioning of the methoxy and pyridin-3-ylmethyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-methoxy-N-(pyridin-3-ylmethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-6-4-12(5-7-13)15-10-11-3-2-8-14-9-11/h2-9,15H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQATVJXAMWAHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326031 |
Source
|
Record name | 4-methoxy-N-(pyridin-3-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643669 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300347-33-5 |
Source
|
Record name | 4-methoxy-N-(pyridin-3-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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